molecular formula C14H18BrNO2 B049452 tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 215184-78-4

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B049452
CAS No.: 215184-78-4
M. Wt: 312.2 g/mol
InChI Key: YSAAGRAKROVFRY-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate group attached to the isoquinoline ring

Preparation Methods

The synthesis of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3,4-dihydroisoquinoline followed by the introduction of the tert-butyl carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl chloroformate for the carboxylation step. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Hydrolysis: The tert-butyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Biological Activities

  • Pharmacological Potential :
    • CYP Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are crucial for drug metabolism . This characteristic makes it a candidate for studies on drug interactions and metabolic pathways.
    • Neuroactive Properties : Research indicates that derivatives of isoquinoline compounds exhibit neuroprotective effects, suggesting that tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate may have applications in neuropharmacology .
  • Synthesis of Bioactive Compounds :
    • This compound serves as a versatile building block in the synthesis of various biologically active molecules. It can be utilized in the design of g-secretase inhibitors and other therapeutic agents targeting neurodegenerative diseases .

Synthesis and Derivatives

This compound is often employed in synthetic organic chemistry due to its structural versatility. It can undergo various reactions, such as:

  • Substitution Reactions : The bromine atom can be substituted with different nucleophiles to create a range of derivatives with potentially varied biological activities.
  • Formation of Complex Structures : Its ability to form stable intermediates allows for the construction of complex molecular architectures essential for drug development .

Case Study 1: Development of Neuroprotective Agents

A study focused on synthesizing isoquinoline derivatives demonstrated that this compound could be modified to enhance its neuroprotective properties. The derivatives were tested for their ability to inhibit neurotoxicity induced by oxidative stress in neuronal cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Investigation of Drug Metabolism

In pharmacokinetic studies, researchers utilized this compound to explore its effects on drug metabolism by assessing its impact on CYP450 enzyme activity. Results indicated that certain derivatives could modulate the metabolism of co-administered drugs, highlighting the importance of understanding such interactions in drug design .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives such as:

    tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.

    5-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl group, affecting its solubility and stability.

    tert-Butyl 5-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate:

The unique combination of the tert-butyl group, bromine atom, and carboxylate group in this compound makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 215184-78-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₄H₁₈BrNO₂
  • Molecular Weight: 312.20 g/mol
  • Purity: Typically ≥98%

This compound belongs to the isoquinoline family, which is known for various pharmacological effects.

Anticancer Properties

Research indicates that isoquinoline derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Table 1: Summary of Anticancer Effects

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Apoptosis induction via caspase activation
PC-3 (Prostate)12.8Cell cycle arrest at G2/M phase

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that this compound can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Study: Neuroprotection in Animal Models
In an animal model of Parkinson's disease, administration of this compound led to improved motor function and reduced dopaminergic neuron loss, indicating its potential as a therapeutic agent for neurodegenerative disorders .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Dopamine Receptors: It acts as a modulator for dopamine receptors, enhancing dopaminergic signaling which is crucial for motor control.
  • Apoptotic Pathways: The compound activates caspases, leading to programmed cell death in cancer cells.
  • Antioxidant Activity: It exhibits antioxidant properties that help in mitigating oxidative stress in neuronal cells.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a moderate half-life, making it suitable for further development as a drug candidate.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability~45%
Half-life (t½)3.2 hours
Volume of Distribution1.65 L/kg

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis in tetrahydrofuran (THF) at 100°C for 1 hour is a validated approach, as demonstrated in analogous dihydroisoquinoline derivatives. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures high purity . Optimization of catalyst loading (e.g., Ti(OEt)₄) and stoichiometric ratios of sulfamide intermediates can further enhance yields in multi-step syntheses .

Q. What safety protocols are critical during handling, and which personal protective equipment (PPE) is required?

  • Methodology : Use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 respirators for vapor/gas exposure. Full-body protective clothing (chemical-resistant gloves, lab coats) is mandatory due to potential skin/eye irritation (H315, H319 hazards) . Conduct operations in a fume hood with negative pressure to minimize inhalation risks .

Q. How should this compound be stored to maintain stability, and what are its known incompatibilities?

  • Methodology : Store in airtight containers at 2–8°C in a dry, ventilated environment. Avoid exposure to strong oxidizers, acids, or bases, as decomposition pathways remain uncharacterized but may generate hazardous byproducts .

Q. What analytical techniques are most effective for confirming structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃) to verify substitution patterns and tert-butyl group integrity .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination or ring-opening) be minimized during functionalization of the bromo-substituted dihydroisoquinoline core?

  • Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) with carefully degassed solvents. Employ ligands like XPhos to enhance selectivity for the C5-bromo position . Monitor reaction progress via TLC to terminate before side reactions dominate.

Q. What strategies address low solubility in polar solvents during kinetic or mechanistic studies?

  • Methodology : Use co-solvent systems (e.g., THF/DMSO or DCM/methanol) to improve solubility. Sonication or mild heating (≤40°C) can aid dissolution without risking thermal decomposition .

Q. How can computational modeling (e.g., DFT) predict reactivity at the bromine site for targeted derivatization?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density and Fukui indices at the C5 position. Compare with experimental NMR chemical shifts (e.g., ¹³C NMR δ ~120–130 ppm for aromatic carbons) to validate computational models .

Q. What are the limitations of current toxicity data, and how should researchers mitigate risks during in vitro assays?

  • Methodology : While acute toxicity is unquantified (no LD₅₀ data), assume precautionary handling (e.g., IC₅₀ assays in <10 µM ranges). Use in vitro metabolic stability studies (e.g., liver microsomes) to identify potential bioactivation risks .

Properties

IUPAC Name

tert-butyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAAGRAKROVFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592736
Record name tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215184-78-4
Record name tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

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